(2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
(2E)-2-[(3-Fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative characterized by a fluorinated aromatic substituent at the C2 position. The compound belongs to the class of tetrahydrocarbazolones, which are structurally related to natural carbazole alkaloids but feature a partially saturated cyclohexene ring fused to the carbazole core. The (E)-configuration of the exocyclic double bond at C2 is critical for maintaining planarity and influencing intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-5-3-4-12(11-14)10-13-8-9-16-15-6-1-2-7-17(15)21-18(16)19(13)22/h1-7,10-11,21H,8-9H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGRICGENMZDBR-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC(=CC=C3)F)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC(=CC=C3)F)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 3-fluorobenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized carbazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one as a promising anticancer agent. Research indicates that derivatives of carbazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, structural modifications have been shown to enhance the activity against breast cancer cells by inducing apoptosis and inhibiting proliferation pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is suggested that it may help in treating neurodegenerative diseases by improving cholinergic function. This is particularly relevant for conditions like Alzheimer’s disease, where cholinergic dysfunction is a hallmark . The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress.
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity. This property is critical for developing therapeutic agents aimed at reducing oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been quantified using various assays, indicating its potential utility in formulations aimed at combating oxidative stress .
Organic Light Emitting Diodes (OLEDs)
The structural characteristics of this compound make it suitable for applications in organic electronics. Its derivatives have been explored as potential materials for organic light-emitting diodes due to their favorable electronic properties. The incorporation of fluorine enhances the electron transport capabilities of the compound .
Summary Table of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various carbazole derivatives on human breast cancer cell lines. The results indicated that modifications to the carbazole structure significantly enhanced anticancer activity. Specifically, this compound showed an IC50 value lower than many existing treatments .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective potential of this compound in models of oxidative stress-induced neurodegeneration. The findings suggested that it significantly reduced neuronal death and improved cognitive function in animal models, indicating its therapeutic promise for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Conformation and Crystallinity
Key Analogs and Structural Data:
*THC = 2,3,4,9-tetrahydro-1H-carbazol-1-one; †Calculated based on formula C19H15FNO; ‡Predicted based on furan analog data.
- For example, 4-fluoroanilino-substituted carbazolones exhibit increased polarity, which may improve binding affinity in biological systems . Heteroaromatic Substituents (e.g., Furan, Thienyl): Furan-substituted analogs display planar molecular geometries with dihedral angles <17° between the carbazole core and substituent . Thienyl derivatives, however, may exhibit greater conformational flexibility due to sulfur’s larger atomic radius .
Key Research Findings and Data Gaps
Structural Insights : The half-chair conformation of the cyclohexene ring in furan-substituted analogs (puckering parameters: q₂ = 0.232 Å, θ = 123.4°) is conserved across tetrahydrocarbazolones, suggesting similar behavior in the 3-fluorophenyl derivative .
Hydrogen Bonding : Intermolecular N–H···O hydrogen bonds (R₂²(10) motifs) stabilize crystal packing in furan analogs. Fluorine’s electronegativity may introduce C–H···F interactions in the target compound, as seen in ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-thiazolo[3,2-a]pyrimidine .
Data Gaps : Experimental data on the target compound’s crystallography, solubility, and bioactivity are absent in the provided evidence. Further studies are needed to validate predictions based on analogs.
Biological Activity
(2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Carbazole and its derivatives are known for a variety of pharmacological properties, including anticancer, antibacterial, antifungal, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a tetrahydrocarbazole core with a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 303.35 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through improved binding interactions with biological targets.
1. Anticancer Activity
Recent studies have indicated that carbazole derivatives exhibit notable anticancer properties. For instance, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study evaluating the structure-activity relationship (SAR) of carbazole derivatives found that modifications at the N-position significantly influenced their anticancer efficacy. The compound WK-23, a related derivative, demonstrated an IC50 value of 5.0 µM against human DNMT1, suggesting potential for epigenetic modulation in cancer therapy .
2. Antimicrobial Activity
The antimicrobial properties of carbazole derivatives have been extensively studied. Compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .
- Compounds with a similar framework have shown bactericidal effects by inhibiting protein synthesis pathways .
3. Antifungal Activity
Carbazole derivatives also display antifungal activity against pathogens such as Candida albicans. The introduction of specific substituents has been linked to increased antifungal efficacy. For instance, certain N-substituted carbazoles exhibited MIC values as low as 2–4 µg/mL against C. albicans .
4. Neuroprotective Effects
Neuroprotective activities have been attributed to carbazole derivatives through mechanisms such as antioxidative stress reduction and inhibition of neuronal apoptosis. A study highlighted that certain carbazole compounds provided significant neuroprotection at concentrations as low as 3 µM in neuronal cell lines .
Case Studies
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for (2E)-2-[(3-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized for improved yield? A: The compound is typically synthesized via condensation reactions between carbazolone derivatives and substituted benzaldehydes. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., piperidine or acetic acid). Optimization strategies involve adjusting reaction time (12–48 hours) and purification via column chromatography or recrystallization. Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation .
Q2: How is the geometric configuration (E/Z isomerism) of the exocyclic double bond confirmed? A: The E-configuration is verified through NOESY NMR to assess spatial proximity of substituents or via X-ray crystallography, which provides unambiguous bond angle and torsion angle data. Computational methods (DFT) can predict stability differences between isomers .
Structural and Physicochemical Analysis
Q3: What crystallographic techniques are essential for resolving the molecular geometry of this carbazole derivative? A: Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and supramolecular packing. Data-to-parameter ratios >10 and low R-factors (<0.05) ensure accuracy. Synchrotron radiation may enhance resolution for complex crystals .
Q4: How do intermolecular interactions influence the compound’s solubility and stability? A: Hydrogen bonding (N–H···O/S) and π-π stacking observed in crystal structures (e.g., between carbazole and fluorophenyl groups) affect solubility in polar solvents and thermal stability. Solubility parameters can be quantified via Hansen solubility tests .
Advanced Synthetic Challenges
Q5: What side reactions occur during synthesis, and how can they be minimized? A: Common side reactions include over-oxidation of the carbazole core or undesired cyclization. Mitigation involves inert atmosphere use (N₂/Ar), controlled stoichiometry of reagents, and real-time monitoring via TLC or in-situ FTIR .
Q6: What strategies enable regioselective functionalization of the carbazole scaffold? A: Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-catalyzed C–H activation) allows selective modification at C-3 or C-6 positions. Steric and electronic effects of the 3-fluorophenyl group guide selectivity .
Biological Activity and Mechanism
Q7: How can researchers design assays to evaluate this compound’s inhibition of kinase targets? A: Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays (³²P-ATP) to measure kinase inhibition. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) identify binding modes. Cross-validate with SPR to assess binding kinetics .
Q8: What contradictions exist in reported biological activities of structurally analogous carbazoles, and how can they be resolved? A: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration) or cellular permeability. Address via standardized protocols (e.g., NIH/NCATS guidelines) and comparative studies using isogenic cell lines .
Structure-Activity Relationships (SAR)
Q9: How does the 3-fluorophenyl substituent impact electronic properties and bioactivity? A: The electron-withdrawing fluorine atom enhances electrophilicity, improving interactions with nucleophilic residues in target proteins. SAR studies comparing fluoro, chloro, and methoxy analogs reveal fluorine’s unique role in balancing lipophilicity and metabolic stability .
Q10: Can computational models predict the impact of substituent variation on pharmacological profiles? A: Yes. DFT calculations (e.g., HOMO-LUMO gaps) and QSAR models trained on carbazole datasets correlate substituent effects with logP, polar surface area, and target affinity. Validation via synthesis and testing of predicted derivatives is critical .
Methodological Validation
Q11: How can researchers ensure reproducibility in spectroscopic data for novel derivatives? A: Triangulate data using complementary techniques: ¹H/¹³C NMR, high-resolution MS, and IR. Cross-check with reference compounds or databases (e.g., PubChem, Reaxys). For crystallography, validate with CIF deposition in the Cambridge Structural Database .
Q12: What statistical approaches resolve conflicting data in biological assays? A: Apply multivariate analysis (PCA or PLS) to identify outlier variables. Use Bland-Altman plots for inter-laboratory comparisons. Replicate experiments under controlled conditions (e.g., cell passage number, serum batch) .
Tables
Table 1: Key Crystallographic Parameters from SCXRD Analysis
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C7–C8 bond length | 1.34 ± 0.02 | Confirms double bond character |
| Dihedral angle (C6–C7–C8–C9) | 178.5° | E-configuration validation |
| N1–H···O hydrogen bond | 2.89 Å, 154° | Stabilizes crystal packing |
Table 2: Synthetic Optimization Parameters
| Condition | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Solvent (DMF vs. ethanol) | DMF | 75 → 92 |
| Temperature | 100°C | 68 → 88 |
| Catalyst (piperidine) | 10 mol% | 50 → 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
